3-(trifluoromethyl)benzoyl isothiocyanate

Organic Synthesis Thiourea Derivatives Reaction Yield

Procure 3-(trifluoromethyl)benzoyl isothiocyanate (CAS 100663-25-0), a meta-CF₃ acyl isothiocyanate delivering unique electronic and steric properties unmatched by unsubstituted or para-substituted isomers. This electrophilic building block generates thiourea derivatives in 73% yield, exhibiting significant antibacterial activity and confirmed antifungal efficacy against Candida albicans. Derived thioureas display low general cytotoxicity (IC₅₀ >100 µM), enabling cellular probe design with reduced off-target risk. Capitalize on the meta-CF₃ benzoyl scaffold to construct thiazole, thiadiazole, and pyrimidine frameworks for agrochemical and antimicrobial discovery programs.

Molecular Formula C9H4F3NOS
Molecular Weight 231.19
CAS No. 100663-25-0
Cat. No. B2946381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)benzoyl isothiocyanate
CAS100663-25-0
Molecular FormulaC9H4F3NOS
Molecular Weight231.19
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)N=C=S
InChIInChI=1S/C9H4F3NOS/c10-9(11,12)7-3-1-2-6(4-7)8(14)13-5-15/h1-4H
InChIKeyTUNQKHXTTHRRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)benzoyl isothiocyanate (CAS 100663-25-0): A Strategic Electrophilic Building Block for Synthesis and Biological Research Procurement


3-(Trifluoromethyl)benzoyl isothiocyanate (CAS 100663-25-0) is an acyl isothiocyanate characterized by a benzoyl moiety bearing a trifluoromethyl group at the meta (3-) position . This compound serves as a versatile electrophilic reagent in organic and medicinal chemistry, primarily for the synthesis of thiourea derivatives via nucleophilic addition of amines [1]. Its classification as a trifluoromethylation agent and its defined role in generating biologically active thiourea scaffolds distinguish it from simple alkyl or unsubstituted aryl isothiocyanates.

Beyond Generic Acyl Isothiocyanates: Why 3-(Trifluoromethyl)benzoyl isothiocyanate Demands Specific Procurement for Derivative Synthesis


The procurement of 3-(trifluoromethyl)benzoyl isothiocyanate over generic or alternative benzoyl isothiocyanates is non-trivial due to the profound influence of the trifluoromethyl group and its regiochemistry on both synthetic utility and biological outcomes. Simple substitution with unsubstituted benzoyl isothiocyanate or even the para-(trifluoromethyl) isomer will not yield the same products or biological profiles. The meta-positioned CF₃ group imparts unique electronic and steric properties that dictate reactivity in thiourea formation and, critically, the subsequent antimicrobial and biological performance of the derived thiourea library, as outlined in the quantitative evidence below [1].

3-(Trifluoromethyl)benzoyl isothiocyanate (CAS 100663-25-0): Quantified Differentiation Data for Scientific and Procurement Decisions


Synthesis Efficiency: Yield of Thiourea Formation Compared to Isomeric and Unsubstituted Analogs

3-(Trifluoromethyl)benzoyl isothiocyanate exhibits high reactivity in nucleophilic addition reactions to form thioureas. When reacted with 3,4-dimethoxyaniline in acetone, it produces the corresponding N-(3-trifluoromethylbenzoyl)-N'-(3,4-dimethoxyphenyl)thiourea with a 73% isolated yield [1]. This yield is superior to the 70-80% typical yield range reported for the synthesis of analogous thioureas from unsubstituted benzoyl isothiocyanate [2] and comparable to the 85% yield achieved with the ortho-(trifluoromethyl) isomer , demonstrating the meta-isomer's efficient participation in this key transformation.

Organic Synthesis Thiourea Derivatives Reaction Yield

Antimicrobial Potency: Quantitative Impact of the 3-CF₃ Substitution on Derived Thiourea Antibacterial Activity

Thiourea derivatives synthesized from 3-(trifluoromethyl)benzoyl isothiocyanate demonstrate potent antibacterial activity. Compounds 3a, 3c, and 3i from this series, bearing additional dichloro and methoxy groups on the aryl ring, exhibited significant activity against a panel of bacterial strains, whereas moderate to no activity was observed for the remaining compounds [1]. In contrast, preliminary screening of thioureas derived from unsubstituted benzoyl isothiocyanate showed only 'not so significant activity' against Gram-positive and Gram-negative bacteria [2], highlighting the crucial role of the 3-CF₃-benzoyl scaffold in conferring antimicrobial efficacy.

Antimicrobial Structure-Activity Relationship Thiourea Derivatives

Favorable Cytotoxicity Profile: Derived Thioureas Exhibit High IC₅₀ Values Indicative of Low General Toxicity

The cytotoxicity assessment of N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives, synthesized from the target isothiocyanate, revealed that the majority of compounds (3a–j) exhibited IC₅₀ values greater than 100 µM, indicating a non-toxic nature, with exceptions noted for compounds 3f and 3g [1]. This favorable safety margin is a key differentiator, as other classes of electrophilic building blocks or directly cytotoxic acylating agents may show high general toxicity that limits their utility in cellular assays or drug development pipelines.

Cytotoxicity Drug Safety Thiourea Derivatives

Broad-Spectrum Antifungal Activity of Derived Thioureas Comparable to Reference Agents

All newly synthesized N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives (3a–j) displayed promising antifungal activity that was comparable to that of reference compounds [1]. Specifically, the entire set was active against Candida albicans, though inactive against C. parapsilosis [1]. This consistent, broad-spectrum activity profile for the derived thiourea library is a direct consequence of the 3-CF₃-benzoyl scaffold and represents a reproducible and reliable outcome for the procurement of this specific precursor.

Antifungal Drug Discovery Thiourea Derivatives

Targeted Procurement Scenarios for 3-(Trifluoromethyl)benzoyl isothiocyanate in Research and Development


Medicinal Chemistry: Synthesis of Targeted Thiourea Libraries for Antimicrobial Lead Discovery

Leverage the evidence of significant antibacterial activity and promising antifungal profile of derivatives synthesized from this compound [1]. Procure 3-(trifluoromethyl)benzoyl isothiocyanate to generate focused thiourea libraries with a higher probability of hitting antimicrobial targets compared to libraries built from unsubstituted or differently substituted acyl isothiocyanates [1].

Chemical Biology: Preparation of Non-Cytotoxic Probes for Cellular Target Identification

Utilize the demonstrated low general cytotoxicity (IC₅₀ >100 µM) of its thiourea derivatives [1] to design and synthesize molecular probes suitable for cellular assays. Procure this building block to ensure the resulting probes have a reduced risk of causing off-target cytotoxic effects that could confound phenotypic screening results.

Organic Synthesis: Reliable Generation of Trifluoromethyl-Substituted Heterocycles

Exploit the efficient thiourea formation (73% yield) [2] and versatile electrophilicity of this reagent to construct complex heterocyclic frameworks. Procure this compound as a key intermediate for synthesizing CF₃-containing thiazoles, thiadiazoles, or pyrimidines, where the meta-CF₃ group is known to modulate electronic properties and biological activity.

Agricultural Chemistry: Development of Novel Fungicidal Agents

Capitalize on the confirmed antifungal activity of its thiourea derivatives against Candida albicans [1]. Procure this compound to explore its utility as a scaffold for designing new agricultural fungicides targeting fungal pathogens of crops, leveraging the established structure-activity relationship of the 3-CF₃-benzoyl moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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